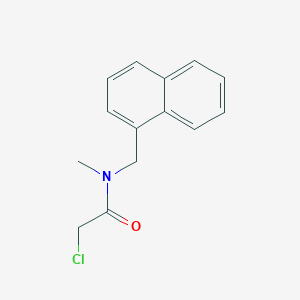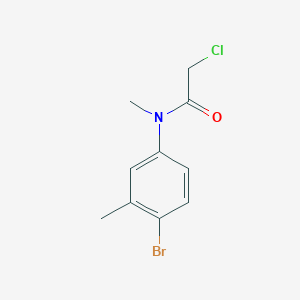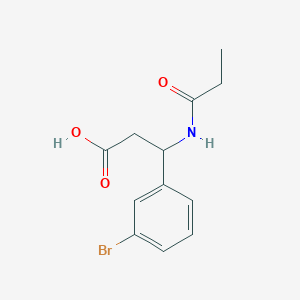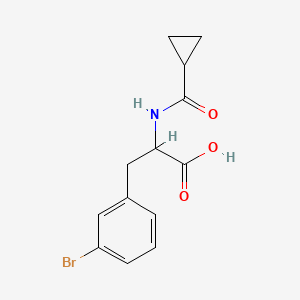![molecular formula C12H14BrN3 B7628071 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPAM belongs to the class of pyrazole-based compounds, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to modulate the activity of various enzymes and receptors, including monoamine oxidase, cyclooxygenase, and NMDA receptors.
Biochemical and Physiological Effects:
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to have antitumor effects by inducing apoptosis in cancer cells. Furthermore, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is also relatively easy to synthesize, making it a cost-effective compound for research. However, one of the limitations of using 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel antidepressant. Furthermore, the antitumor effects of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine warrant further investigation for its potential as a cancer therapy. Finally, the development of new derivatives of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine with improved pharmacological properties may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-phenyl-hydrazine. This intermediate is then reacted with 3-chloropropylamine hydrochloride to form the final product, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine. The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to possess various pharmacological properties that make it a promising compound for scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
3-[4-(4-bromophenyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-12-4-2-10(3-5-12)11-8-15-16(9-11)7-1-6-14/h2-5,8-9H,1,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDTWLLWXUKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCCN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)


![10-(3-Methoxyphenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7628017.png)
![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)

![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)



![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)